molecular formula C11H19N5O B1492717 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098122-26-8

1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1492717
CAS No.: 2098122-26-8
M. Wt: 237.3 g/mol
InChI Key: PHZIBFWASQXAJH-UHFFFAOYSA-N
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Description

The compound 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one features a pyrrolidine ring linked to a propan-1-one moiety and a 1,2,3-triazole substituted with an aminomethyl group. While direct data on its synthesis or bioactivity are absent in the provided evidence, its structural analogs offer insights into its properties and behavior.

Properties

IUPAC Name

1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-11(17)16-5-3-4-10(16)8-15-7-9(6-12)13-14-15/h7,10H,2-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZIBFWASQXAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one is a triazole-based derivative that has garnered interest for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Structural Overview

The compound features a triazole ring linked to a pyrrolidine moiety and a propanone group. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Component Description
Triazole Ring Known for antimicrobial and anticancer properties
Pyrrolidine Moiety Influences lipophilicity and binding affinity
Propanone Group May enhance metabolic stability and solubility

Research indicates that compounds containing triazole groups often interact with enzymes and receptors involved in critical biological pathways. The specific mechanisms for this compound may include:

  • Inhibition of Enzymes : Triazoles can inhibit enzymes like cytochrome P450, affecting drug metabolism.
  • Antimicrobial Activity : The compound may exert effects against bacterial strains through disruption of cell wall synthesis or function.

Antimicrobial Properties

Studies have demonstrated that triazole derivatives exhibit significant antibacterial activity. For instance, the compound's structural analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Activity

Preliminary studies indicate potential anticancer effects. Triazole compounds have been shown to induce apoptosis in cancer cells through various pathways, including:

  • Activation of Caspases : Leading to programmed cell death.
  • Cell Cycle Arrest : Inhibiting proliferation of cancer cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of triazole derivatives, the compound was tested against multiple strains using the agar disc diffusion method. Results indicated that it exhibited comparable efficacy to established antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The results showed a dose-dependent increase in cell death, highlighting its potential as an anticancer agent.

Research Findings

Recent literature supports the biological activity of triazole derivatives:

  • A study published in MDPI reported that similar compounds demonstrated potent antibacterial activity with MIC values significantly lower than traditional antibiotics .
  • Another study highlighted the anticancer potential through inhibition of specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidin-1-yl and Triazole Moieties

Several compounds in the evidence share the pyrrolidin-1-yl and triazole motifs but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name / ID Key Substituents Yield (%) HRMS (Observed) Bioactivity / Application Reference
NC-MYF-03-69 Pyridin-3-yl, trifluoromethyl benzyloxy N/A 444.1645 ([M+H]+) Covalent disruptor of YAP-TEAD association
2cab () 4-Methoxyphenyl 89 287 ([M+1]+) N/A (high-yield triazoloamide derivative)
2cae () Pyridin-2-yl 87 258 ([M+1]+) N/A (structural diversity study)
Compound 36 () Indolyl, piperidinyl N/A N/A Chromatin function probe (Spindlin1 inhibitor)

Key Observations :

  • Substituent Effects: The aminomethyl group in the target compound may enhance solubility compared to hydrophobic substituents like trifluoromethyl (NC-MYF-03-69) or aryl groups (2cab). This could improve bioavailability in aqueous environments .
  • Synthetic Efficiency : Analogs like 2cab and 2cae were synthesized in high yields (87–94%) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method applicable to the target compound .

Compounds with Alternative Heterocycles

Compounds with oxadiazole or pyrazole cores (e.g., ) demonstrate how heterocycle choice impacts stability and binding:

Compound () Heterocycle Key Groups Notes
S248-3076 1,2,4-Oxadiazole Methoxyphenyl, trimethylpyrazole Greater metabolic stability due to oxadiazole’s resistance to hydrolysis compared to triazoles

Comparison :

  • The target compound’s 1,2,3-triazole may offer stronger hydrogen-bonding capacity than oxadiazoles, favoring interactions with biological targets .

Fluorinated and Halogenated Derivatives

Halogenation (e.g., ) influences electronic properties and lipophilicity:

Compound () Substituents HRMS (Observed) Application
44 Chlorophenyl, imidazo[1,2-a]pyridine 462.08840 ([M+H]+) Human constitutive androstane receptor (CAR) agonist

Implications :

  • Fluorine or chlorine atoms (as in and ) enhance metabolic stability and membrane permeability. The target compound’s aminomethyl group may reduce lipophilicity but improve target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one

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